Asdup

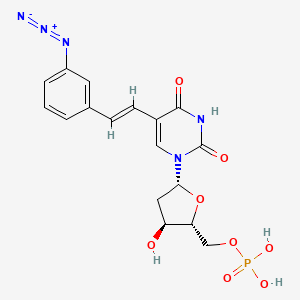

Description

Structure

3D Structure

Properties

CAS No. |

73847-63-9 |

|---|---|

Molecular Formula |

C17H18N5O8P |

Molecular Weight |

451.3 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-[5-[(E)-2-(3-azidophenyl)ethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C17H18N5O8P/c18-21-20-12-3-1-2-10(6-12)4-5-11-8-22(17(25)19-16(11)24)15-7-13(23)14(30-15)9-29-31(26,27)28/h1-6,8,13-15,23H,7,9H2,(H,19,24,25)(H2,26,27,28)/b5-4+/t13-,14+,15+/m0/s1 |

InChI Key |

RQGODBGSHDVKAI-NMJJRHIFSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC3=CC(=CC=C3)N=[N+]=[N-])COP(=O)(O)O)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C3=CC(=CC=C3)N=[N+]=[N-])COP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC3=CC(=CC=C3)N=[N+]=[N-])COP(=O)(O)O)O |

Synonyms |

3-azidostyryl-2'-deoxyuridine 5-phosphate ASDUP |

Origin of Product |

United States |

Foundational & Exploratory

Aspiring Scholars Directed Research Program: A Technical Overview

The Aspiring Scholars Directed Research Program (ASDRP) is a nonprofit initiative dedicated to providing high school students with an immersive, hands-on research experience in various STEM fields.[1][2] Headquartered in Fremont, California, the program offers both in-person and remote participation, allowing students from around the world to engage in high-level scientific inquiry.[1] This guide provides a technical overview of the program's core research activities, focusing on methodologies and data from selected student-led projects in antimicrobial drug discovery and computational drug design.

Program Structure and Research Focus

ASDRP organizes its research endeavors into three primary departments:

-

Biological, Human, & Life Sciences: Encompassing areas such as molecular and cellular biology, genetics, microbiology, and biochemistry.

-

Chemistry, Biochemistry, & Physical Science: Focusing on organic and medicinal chemistry, physical chemistry, and materials science.

-

Computer Science and Engineering: Including research in machine learning, data science, and computational modeling.

Students work under the guidance of experienced mentors from academia and industry on original research projects.[1] The program emphasizes the development of practical lab skills, scientific writing, and presentation abilities. A significant outcome of the program is the publication of student research in peer-reviewed journals and presentations at scientific conferences.

Featured Research Project 1: Antimicrobial Drug Discovery

A notable area of research within ASDRP is the investigation of novel antimicrobial agents. One such project focused on the "Strain-specific and photochemically-activated antimicrobial activity of berberine and two analogs." This research explored the potential of berberine, a natural product, and its derivatives as light-activated antimicrobial compounds.

Experimental Protocols

The study employed standard microbiological techniques to assess the antimicrobial efficacy of the compounds.

Kirby-Bauer Disk Diffusion Assay:

-

Bacterial strains (Bacillus cereus, Staphylococcus epidermidis, and Neisseria sicca) were cultured on Mueller-Hinton agar plates.

-

Sterile paper disks were impregnated with solutions of berberine and its analogs at various concentrations (10 mM, 50 mM, and 100 mM).

-

The disks were placed on the inoculated agar plates.

-

For the photo-activated experiments, the plates were exposed to UV light.

-

The plates were incubated, and the diameter of the zone of inhibition (the area where bacterial growth is prevented) was measured.

Data Presentation

The quantitative results of the Kirby-Bauer assay are summarized in the table below, demonstrating the enhanced antimicrobial activity of berberine upon photo-irradiation against B. cereus.

| Compound | Concentration (mM) | Treatment | Zone of Inhibition (diameter, mm) |

| Berberine | 100 | No Photo-irradiation | 15.3 ± 0.6 |

| Berberine | 100 | Photo-irradiation | 18.7 ± 0.6 |

| Berberine | 50 | No Photo-irradiation | 12.7 ± 0.6 |

| Berberine | 50 | Photo-irradiation | 15.7 ± 0.6 |

| Berberine | 10 | No Photo-irradiation | 0 |

| Berberine | 10 | Photo-irradiation | 10.3 ± 0.6 |

Signaling Pathway and Experimental Workflow

The antimicrobial activity of berberine is linked to its ability to intercalate into DNA and inhibit protein synthesis. The photochemical activation enhances its efficacy, likely through the generation of reactive oxygen species (ROS) that cause cellular damage to the bacteria.

References

A Technical Overview of the Aspiring Scholars Directed Research Program (ASDRP) for High School Students: Mission and Research Goals

For Researchers, Scientists, and Drug Development Professionals

The Aspiring Scholars Directed Research Program (ASDRP) is a 501(c)(3) nonprofit research and development institution dedicated to providing high school students with authentic, high-level scientific research experiences.[1] A key mission of the ASDRP is to increase interest and provide access to novel scientific research, particularly for students who are underrepresented in STEM fields or face socioeconomic disadvantages.[1] The program is structured to immerse students in a comprehensive research environment that extends beyond theoretical knowledge, fostering hands-on skills and critical thinking.

Research Departments and Focus Areas

The research activities at ASDRP are organized into three primary departments, each with a distinct focus on cutting-edge scientific inquiry:

-

Biological, Human, and Life Sciences: This department explores a wide array of topics, including molecular and cell biology, genetics, microbiology, and biochemistry. A significant area of investigation within this department is cancer biology, with research aimed at developing new therapeutic options for various cancers and understanding the molecular mechanisms of the disease.[2]

-

Chemistry, Biochemistry, and Physics: Research in this department covers organic and medicinal chemistry, inorganic chemistry, physical chemistry, and biochemistry. A key focus is on the interface of chemistry and biology, utilizing both experimental and computational techniques to identify and analyze molecules with clinical potential.

-

Computer Science and Engineering: This department engages in projects related to machine learning, data science, theoretical modeling, and software/hardware engineering. A notable application of their work is in computational drug design and discovery.

Quantitative Program Metrics

While detailed longitudinal data on student enrollment and outcomes are not publicly available, the following table summarizes available information to provide a quantitative overview of the program's scale and reach.

| Metric | Available Data | Source |

| Acceptance Rate | Varies by term; approximately 3% for the summer session and 25-31% for other terms. | [2] |

| Student Publications | Over 15 research papers from 2022 students were submitted for publication. | [1] |

| Employee Count | As of recent data, ASDRP has 271 employees, with a 26% growth in the last year. | [3] |

| Estimated Annual Revenue | Currently estimated at $30.4M per year. | [3] |

Core Research Goals for High School Students

The research goals for high school students at ASDRP are ambitious and aligned with the standards of professional research institutions. Key objectives include:

-

Contributing to Novel Scientific Knowledge: Students engage in research projects that aim to expand the current boundaries of scientific understanding.

-

Developing Technical Expertise: Students gain hands-on experience with modern laboratory techniques and computational tools.

-

Mastering the Scientific Method: The program emphasizes a rigorous approach to experimental design, data analysis, and interpretation of results.

-

Effective Scientific Communication: Students are trained to communicate their research findings effectively through written publications and oral presentations.

-

Fostering Collaboration and Networking: The program provides a collaborative environment where students can interact with peers and mentors, building a professional network.

Experimental Protocols: Computational Drug Discovery

A significant area of research at ASDRP involves computational drug discovery, which leverages computer modeling and simulation to identify and optimize potential drug candidates. The following protocols are representative of the methodologies employed in student-led research projects, such as the in silico screening of compounds to inhibit viral proteases or the design of novel protein inhibitors.

Protocol 1: In Silico Screening of a Small Molecule Library

This protocol outlines a typical workflow for identifying potential inhibitors of a target protein from a library of small molecules using molecular docking.

1. Target Protein Preparation:

- The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).

- The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

2. Ligand Library Preparation:

- A library of small molecules (ligands) is prepared by converting their 2D structures into 3D conformations.

- Energy minimization is performed on the ligand structures to obtain stable conformations.

3. Molecular Docking:

- A docking software (e.g., AutoDock Vina) is used to predict the binding affinity and orientation of each ligand in the active site of the target protein.

- The docking process involves a search algorithm to explore different ligand conformations and a scoring function to estimate the binding energy.

4. Analysis of Docking Results:

- The ligands are ranked based on their predicted binding affinities.

- The binding poses of the top-ranked ligands are visually inspected to analyze their interactions with the protein's active site residues.

Protocol 2: De Novo Design and SAR Analysis

This protocol describes a workflow for designing novel inhibitors and analyzing their structure-activity relationship (SAR) using computational methods.

1. Lead Compound Identification:

- A starting point for inhibitor design (a "lead compound") is identified from the literature or through experimental screening.

2. De Novo Design:

- Computational tools are used to design new molecules by modifying the lead compound's structure. This can involve adding, removing, or substituting functional groups.

3. Physicochemical Property Prediction:

- The physicochemical properties of the newly designed compounds, such as molecular weight, lipophilicity (logP), and solubility, are calculated to assess their drug-likeness.

4. Molecular Docking and SAR Analysis:

- The designed compounds are docked into the target protein's active site to predict their binding affinities.

- The relationship between the structural modifications and the predicted binding affinities is analyzed to establish a structure-activity relationship (SAR), which guides further optimization of the inhibitors.

Visualizing Research Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts relevant to the research conducted at ASDRP.

Caption: Workflow for in silico screening of small molecule inhibitors.

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Caption: A simplified MAPK/ERK signaling pathway often implicated in cancer.

Conclusion

The Aspiring Scholars Directed Research Program provides a robust platform for high school students to engage in meaningful, high-level scientific research. For the fields of drug discovery and development, the program is cultivating a pipeline of young talent equipped with foundational knowledge and practical skills in computational and experimental research. The emphasis on original research, mentorship from experts, and dissemination of findings ensures that students are well-prepared for future academic and professional endeavors in STEM. The research conducted by these students, particularly in areas like computational drug design, demonstrates a significant contribution to scientific inquiry and highlights the potential of early research engagement.

References

Unveiling the Core Research Pillars of the Aspiring Scholars Directed Research Program

Fremont, CA - The Aspiring Scholars Directed Research Program (ASDRP), a non-profit organization dedicated to providing high school students with hands-on research experience, fosters a vibrant and multidisciplinary research environment. While a definitive, centralized list of all research areas is not publicly cataloged, an in-depth analysis of the program's online presence, affiliated personnel, and student project showcases reveals a strong emphasis on computational and life sciences. The core research areas within ASDRP appear to be dynamic, evolving with the expertise of its mentors and the interests of its student researchers.

Through a comprehensive review of available information, the following key research domains have been identified as central to the ASDRP curriculum:

Identified Research Areas at ASDRP

| Research Domain | Apparent Focus Areas |

| Computational Sciences | Machine Learning, Artificial Intelligence, Data Science, Bioinformatics |

| Life Sciences | Molecular Biology, Genetics, Cancer Biology, Neuroscience |

| Physical Sciences & Engineering | Materials Science, Chemistry, Computer Engineering |

This guide will now delve into the specifics of these research areas, presenting available data, outlining experimental protocols where discernible, and visualizing key concepts and workflows to provide a technical overview for researchers, scientists, and drug development professionals.

Computational Sciences: Harnessing Data and Algorithms

A significant portion of the research conducted at ASDRP falls under the umbrella of computational sciences, with a particular emphasis on machine learning and its applications in various scientific domains.

Experimental Workflow: Machine Learning Model Development

A common workflow for machine learning projects within ASDRP, as inferred from student project descriptions, involves several key stages. This process is fundamental for students tackling problems in areas from medical diagnosis to materials discovery.

Caption: A generalized workflow for machine learning projects.

Life Sciences: From Molecules to Organisms

Research in the life sciences at ASDRP appears to be a cornerstone of the program, with projects spanning fundamental molecular biology to more applied areas like disease research. The hands-on nature of this research provides students with invaluable laboratory experience.

Signaling Pathway: A Hypothetical Kinase Cascade

Understanding cellular signaling is crucial in many areas of life sciences research, including cancer biology and neuroscience. Below is a diagram representing a generic kinase signaling cascade, a common motif in cellular communication that students at ASDRP might investigate.

Caption: A simplified diagram of a kinase signaling cascade.

Experimental Protocol: Western Blotting

A fundamental technique for detecting specific proteins in a sample, Western blotting is a likely method used in ASDRP's life science projects.

Methodology:

-

Protein Extraction: Lyse cells or tissues in a buffer containing detergents and protease inhibitors to release proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a method such as the Bradford or BCA assay to ensure equal loading.

-

SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on X-ray film or with a digital imager.

Physical Sciences & Engineering: Exploring the Material World

While less prominently featured in the available information, research in physical sciences and engineering also appears to be a component of the ASDRP experience. This can range from the synthesis of novel materials to the design of electronic components.

Logical Relationship: Research and Development Cycle

The process of innovation in the physical sciences and engineering often follows a cyclical pattern of research and development, which is a valuable concept for aspiring scholars to understand.

Caption: The iterative cycle of research and development.

Aspiring Scholars Directed Research Program (ASDRP): A Technical Guide to Participation

The Aspiring Scholars Directed Research Program (ASDRP) offers a rigorous, immersive research experience for high school students with a keen interest in Science, Technology, Engineering, and Mathematics (STEM). This guide provides an in-depth overview of the eligibility criteria, application process, and program structure for researchers, scientists, and drug development professionals interested in understanding the next generation of scientific talent.

Eligibility and Core Requirements

The ASDRP is designed to be an accessible and inclusive program, prioritizing passion and a strong interest in STEM over traditional academic metrics.[1][2] The program is open to all high school students, from grades 9 to 12.[3] Students can participate from the San Francisco Bay Area, across the United States, and internationally, with remote participation options available.[2][3]

While prior research experience is not a prerequisite, a demonstrated passion for learning and a desire to contribute to the scientific community are essential.[1] The program does not consider test scores, grade point averages, or involvement in academic competitions as defining admission criteria.[1][2] ASDRP actively encourages applications from students from diverse demographic and socioeconomic backgrounds.[1]

Undergraduates interested in research opportunities with ASDRP should directly contact the appropriate Department Chair with their resume.[1]

| Eligibility Criteria | Requirement |

| Academic Level | Current high school students (Grades 9-12)[1][3] |

| Geographic Location | United States and international students are eligible. Remote options are available.[2][3] |

| Prior Experience | No prior research experience is required.[1][3] |

| Core Attributes | Strong interest in STEM, passion for learning, and a desire to be a scientist.[1][3] |

Application Process and Deadlines

The application process for ASDRP is conducted online and varies depending on the desired research term: Spring, Summer, or Autumn.[1][3] The program is highly competitive, with acceptance rates around 3% for the summer session and 25-31% for other terms, so timely submission is crucial.[3] Late applications are not considered under any circumstances.[1]

Application Components:

-

Application Form: General information about the applicant.[3]

-

Personal Statement: An essay detailing the applicant's interests, background, and motivation for joining the program.[3]

-

Teacher Recommendation: A letter from a teacher who can speak to the applicant's work ethic and academic interests.[3]

Application Deadlines:

| Session | Applications Open | Early Deadline (Rolling Admissions) | Final Deadline |

| Spring | August 18 | November 15 | December 30 |

| Summer | October 1 | February 1 | April 15 |

| Autumn | - | Mid-July (Priority) | Mid-August (General) |

Note: The provided search results did not contain specific "Applications Open" and "Early Deadline" dates for the Autumn session, but did indicate a mid-August general deadline and a mid-July priority deadline.[2]

Research Areas and Program Structure

ASDRP provides students with the opportunity to engage in hands-on research across a variety of STEM disciplines.[4] Participants work alongside experienced mentors from academia and industry on novel research projects.[2] The program boasts access to professional-grade laboratories and facilities, allowing students to contribute to research that is often published and may lead to intellectual property.[3]

Key Research Departments:

-

Biological and Life Sciences

-

Chemistry and Physics

-

Computer Science and Engineering

The program is structured to foster a deep understanding of the scientific process, from experimental design to data analysis and presentation.[2] Many students continue their research at ASDRP year-round and for multiple years.[2]

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for a student participating in the ASDRP.

This diagram outlines the logical progression from application to the dissemination of research findings for a student in the ASDRP program. The process is designed to be a comprehensive and immersive experience in the world of scientific research.

References

Aspiring Scholars Directed Research Program (ASDRP): A Technical Guide to Research Locations and Facilities

The Aspiring Scholars Directed Research Program (ASDRP) is a 501(c)(3) nonprofit research and development institution dedicated to providing high school students (grades 9-12) with hands-on, graduate-level research experience. The program is headquartered in Fremont, California, and serves as a centralized hub for students from the San Francisco Bay Area, across the United States, and internationally, with options for remote participation. This guide provides a detailed overview of ASDRP's research locations and the technical facilities available to student researchers.

Program Structure and Research Locations

ASDRP's research activities are primarily conducted at a dedicated campus in Fremont, California. This campus comprises several specialized laboratories and administrative offices, creating an integrated environment for interdisciplinary research. While students can participate remotely, the physical instrumentation and core facilities are housed at this central location.

The program is organized into three primary research departments:

-

Biological, Human & Life Sciences

-

Chemistry, Biochemistry & Physics

-

Computer Science & Engineering

These departments are supported by a campus infrastructure that includes a headquarters and distinct laboratory buildings tailored to specific scientific disciplines.

Table 1: ASDRP Campus Locations

| Facility Name | Address | Primary Function |

| Offices & HQ | 46309 Warm Springs Blvd, Fremont, CA | Administrative center and program headquarters. |

| Life Science Research & Development Lab | 46307 Warm Springs Blvd, Fremont, CA | Houses facilities for biological and life sciences. |

| Biosciences Research & Development Lab | 46269 Warm Springs Blvd, Fremont, CA | Advanced laboratory for biosciences and related fields. |

| Engineering Research Laboratory | 46249 Warm Springs Blvd, Fremont, CA | Hub for engineering, computer science, and physics. |

Research Facilities and Instrumentation

ASDRP provides student researchers with access to a comprehensive suite of modern scientific instruments and computational resources. The facilities are designed to support novel research projects across a wide range of STEM fields.

Department of Computer Science & Engineering

The Computer Science and Engineering department is equipped with state-of-the-art hardware for fabrication, computational modeling, and data analysis. These resources enable students to engage in projects ranging from machine learning and data science to hardware engineering and quantum computing.[1]

| Instrument/Facility | Application & Purpose |

| High-Throughput Computing Server & Cluster | Provides the computational power for complex simulations, large-scale data analysis, and machine learning models. |

| Quantum Computing Simulator Environment | An emulator running on the server cluster that allows students to develop and test quantum computing applications.[1] |

| 3D Printers (Four Units) | Used for rapid prototyping, model production, and the fabrication of custom hardware and components for engineering projects.[1] |

| Industrial-Grade Laser Cutter | Enables precise construction and engineering of components, models, and custom research apparatus.[1] |

| Princeton Applied Research Scanning Potentiostat | Utilized for advanced electrochemical measurements and the analysis of redox-active materials.[1] |

| Raspberry Pi Systems | Employed in distributed computing projects, such as the development of a trans-national cluster for radioastronomy research.[1] |

Detailed specifications for the server cluster and quantum computing environment are maintained internally by ASDRP.

Departments of Biological/Life Sciences and Chemistry/Physics

While a detailed, publicly available list of instrumentation for the life sciences and chemistry labs is not provided by ASDRP, the nature of student projects indicates access to standard and advanced laboratory equipment. Research in areas such as cancer biology, drug discovery, molecular biology, and materials science necessitates a well-equipped environment. Based on common laboratory standards for these fields, facilities are expected to include:

-

Molecular & Cell Biology Equipment: PCR thermocyclers, gel electrophoresis systems, biosafety cabinets, CO2 incubators, and microscopes (including fluorescence microscopy).

-

Biochemistry & Chemistry Equipment: Spectrophotometers (UV-Vis), centrifuges, pH meters, chemical fume hoods, and analytical balances.

-

Analytical Instrumentation: Access to techniques such as chromatography (GC, LC) and spectroscopy for chemical analysis and characterization.

Experimental Protocols and Research Workflow

Specific experimental protocols at ASDRP are developed by the student researchers in conjunction with their faculty mentors and are tailored to their unique research questions. As such, a repository of standardized protocols is not applicable. However, all research projects follow a structured workflow designed to emulate a professional research environment.

This workflow ensures that students gain comprehensive skills in scientific inquiry, from ideation to dissemination.

Caption: Generalized student research workflow at ASDRP.

Inter-departmental and Facility Relationships

The structure of ASDRP promotes a high degree of collaboration between its research departments. The co-location of specialized laboratories within a single campus allows for interdisciplinary projects that leverage the diverse instrumentation and expertise available.

Caption: Relationship between ASDRP departments and facilities.

References

The ASDRP Model: Cultivating the Next Generation of STEM Innovators

An In-depth Analysis of the Aspiring Scholars Directed Research Program and its Impact on High School STEM Education

The landscape of pre-collegiate STEM education is rapidly evolving, with a growing emphasis on authentic research experiences to foster deep conceptual understanding and inspire future careers in science and technology. The Aspiring Scholars Directed Research Program (ASDRP), a 501(c)(3) nonprofit institution, has emerged as a significant contributor to this movement. This technical guide provides a comprehensive overview of the ASDRP model, its programmatic elements, and an analysis of its impact on high school students, tailored for an audience of researchers, scientists, and professionals in drug development and other STEM fields.

Executive Summary

The Aspiring Scholars Directed Research Program (ASDRP) offers a unique and intensive research opportunity for high school students, aiming to bridge the gap between secondary education and professional scientific inquiry. Through a rigorous, mentorship-driven approach, ASDRP immerses students in novel research projects across a wide spectrum of STEM disciplines. This guide will dissect the core components of the ASDRP framework, present available quantitative and qualitative data on student outcomes, and visualize the program's structure and intended impact. The findings suggest that ASDRP is a potent model for cultivating advanced research skills, fostering a passion for STEM, and preparing students for success in higher education and beyond.

Programmatic Overview

Founded with the mission to provide high school students, particularly those from underrepresented and socioeconomically disadvantaged backgrounds, with opportunities to conduct high-level scientific research, ASDRP operates year-round, offering fall, spring, and summer research sessions.[1][2][3] The program is structured around three core research departments:

-

Biological/Human/Life Sciences: Encompassing fields such as molecular and cellular biology, genetics, microbiology, and biotechnology.[4]

-

Chemistry/Biochemistry/Physics: Focusing on areas like organic and medicinal chemistry, materials science, and condensed matter physics.[4]

-

Computer Science & Engineering: Including research in machine learning, data science, software and hardware engineering, and computational modeling.[4]

A key feature of ASDRP is its commitment to providing an authentic research environment. Students work alongside experienced mentors from academia and industry on projects that aim to generate novel scientific knowledge, rather than replicating known experiments.[2]

Quantitative Impact Analysis

While comprehensive longitudinal data on all participants is not publicly available, the following tables summarize key metrics that indicate the program's reach and impact.

Table 1: Program Admission and Participation

| Metric | Value | Session/Year | Source |

| Acceptance Rate | ~3% | Summer | Veritas AI |

| Acceptance Rate | 25-31% | Fall/Spring | Veritas AI |

| Student Participants | 600+ | Spring 2024 | Google Sites |

| Research Projects | 175+ | Spring 2024 | Google Sites |

Table 2: Research and Academic Outcomes

| Outcome | Data Point | Year | Source |

| Submitted Research Papers | >15 | 2022 | ASDRP |

| Student Publications | "ASDRP Communications" Journal | Ongoing | ASDRP |

| Conference Presentations | Multiple groups at undergraduate conferences | 2022 | ASDRP |

Table 3: Alumni University Matriculation (Sample)

| University |

| Stanford University |

| University of California, Berkeley |

| University of California, Los Angeles |

| Cornell University |

| Johns Hopkins University |

| Carnegie Mellon University |

| California Institute of Technology |

| University of Pennsylvania |

| Note: This is a partial list of universities attended by ASDRP alumni. Specific numbers of attendees per institution are not publicly available. |

Programmatic Methodology: The ASDRP "Protocol"

The ASDRP experience can be conceptualized as a structured protocol designed to transition students from passive learners to active researchers.

Student Recruitment and Selection

ASDRP employs a competitive application process that prioritizes passion for STEM and a willingness to learn over traditional academic metrics like GPA.[5] The application includes a personal statement and a teacher recommendation, with no prior research experience required.[6] This holistic review process aims to identify students with a genuine interest in scientific exploration.

Foundational Training: Research 101

All incoming students are required to participate in "Research 101," a mandatory weekly seminar series.[5] This foundational course equips students with the necessary knowledge and skills for a successful research experience. While a detailed curriculum is not publicly available, the seminars cover essential topics to ensure a well-rounded and productive research endeavor.

Mentorship Model

The cornerstone of the ASDRP methodology is its mentorship program. Each student is matched with a research mentor who has expertise in their field of interest.[2] These mentors, who are experienced scientists and engineers from academia and industry, guide students through the entire research lifecycle, from project design to data analysis and dissemination of findings.

The Research Project Lifecycle

A typical research project at ASDRP follows a structured progression:

-

Project Design: In collaboration with their mentor, students define a novel research question and develop an experimental plan.

-

Execution: Students conduct experiments, collect data, and troubleshoot challenges in a laboratory or computational setting.

-

Scientific Reading and Writing: A strong emphasis is placed on understanding the existing scientific literature and effectively communicating research findings in written form.

-

Dissemination: The culmination of the research experience involves presenting findings at an end-of-semester expo and poster session, and publishing their work in the "ASDRP Communications" online journal.[7]

Visualizing the ASDRP Framework

The following diagrams, generated using Graphviz (DOT language), illustrate the key logical and structural elements of the ASDRP program.

Conclusion

The Aspiring Scholars Directed Research Program presents a robust and impactful model for pre-collegiate STEM education. By providing high school students with authentic research experiences, dedicated mentorship, and a structured curriculum, ASDRP effectively cultivates the skills and passion necessary for future success in STEM fields. The available data, though not exhaustive, strongly suggests that the program is successful in its mission to inspire and prepare the next generation of scientists and innovators. For researchers, scientists, and professionals in fields like drug development, programs like ASDRP are crucial for nurturing a future talent pipeline equipped with the foundational skills and intellectual curiosity to tackle complex scientific challenges. Further longitudinal studies tracking the academic and career trajectories of ASDRP alumni would be invaluable in providing a more comprehensive understanding of the long-term impact of this intensive research program.

References

- 1. researchgate.net [researchgate.net]

- 2. myemail.constantcontact.com [myemail.constantcontact.com]

- 3. ivyscholars.com [ivyscholars.com]

- 4. asdrp.org [asdrp.org]

- 5. asdrp.org [asdrp.org]

- 6. A Comprehensive Guide to the Aspiring Scholars Directed Research Program (ASDRP) for High School Students — Veritas AI [veritasai.com]

- 7. asdrp.org [asdrp.org]

ASDRP Research: A Technical Overview of Core Focus Areas

The Aspiring Scholars Directed Research Program (ASDRP) stands as a nonprofit institution dedicated to providing high school students with an immersive research experience.[1] This guide provides an in-depth overview of the research conducted within ASDRP's core departments, tailored for researchers, scientists, and drug development professionals. The program's research is structured into three primary departments: Biological, Human, and Life Sciences; Chemistry, Biochemistry, and Physics; and Computer Science and Engineering.[2][3] Students engage in novel research projects, culminating in presentations and publications.[3][4]

Department of Biological, Human, and Life Sciences

This department investigates a wide array of disciplines, including molecular and cell biology, genetics, microbiology, and biochemistry.[3] A significant focus area is the exploration of natural compounds for therapeutic applications, particularly in antimicrobial and anticancer research.

Focus Area: Natural Product Bioactivity and Drug Discovery

A key research thrust in this department is the investigation of the therapeutic potential of natural products. Berberine, a natural alkaloid, has been a subject of intense study due to its antimicrobial and anticancer properties.[5][6] Research has explored its mechanism of action, including its ability to stabilize G-quadruplex (G4) DNA structures, which is a promising strategy for inhibiting cancer cell proliferation.[5][6][7]

In Silico Analysis of Berberine-G4 DNA Interaction:

To investigate the structure-activity relationship of berberine and its analogs with G4 DNA, an in silico approach is employed. This methodology allows for the high-throughput screening of a large library of compounds to predict their binding affinities.

-

Ligand Library Development: A library of over 800 berberine analogs was computationally generated to explore a wide range of chemical space.[5]

-

Molecular Docking: Molecular docking simulations were performed to predict the binding free energy of each ligand with the G4 DNA complex.[5][7] This computational technique models the interaction between a small molecule (ligand) and a macromolecule (receptor) to estimate the strength of their association.

-

Structure-Activity Relationship (SAR) Analysis: The results of the molecular docking are analyzed to determine the relationship between the chemical structure of the berberine analogs and their binding affinity to G4 DNA.[5] This analysis helps in identifying key chemical features that enhance binding.

Signaling Pathway Diagram

Caption: Proposed mechanism of berberine-mediated inhibition of cancer cell proliferation.

Department of Chemistry, Biochemistry, and Physics

This department focuses on a range of topics including organic and medicinal chemistry, physical chemistry, and materials science.[3] A notable area of research is the development of green chemistry methodologies and the synthesis of novel therapeutic agents.

Focus Area: Green Chemistry and Synthesis

Research in this area aims to develop more environmentally friendly and sustainable chemical processes. One such project involved the optimization of the green oxidation of (-)-menthol to (-)-menthone, a reaction with applications in the flavor and fragrance industry.[8][9]

Kinetic Monitoring of Menthol Oxidation using FTIR Spectroscopy:

This experiment utilizes Fourier-Transform Infrared (FTIR) spectroscopy to monitor the progress of a chemical reaction in real-time, allowing for the determination of reaction kinetics and the optimization of reaction conditions.

-

Reaction Setup: The oxidation of (-)-menthol is carried out in various solvent systems to identify the most environmentally benign and efficient conditions.[8][10]

-

FTIR Monitoring: The reaction mixture is continuously monitored using an FTIR spectrometer. The disappearance of the O-H stretch of the starting material, (-)-menthol, and the appearance of the C=O stretch of the product, (-)-menthone, are tracked over time.[10]

-

Data Analysis: The kinetic data obtained from the FTIR spectra are used to determine the reaction rate and yield in each solvent system.[8] This allows for the identification of the optimal "green" solvent for the reaction.

| Solvent System | Reaction Time (minutes) | Product Yield (%) |

| Acetonitrile/Acetic Acid | 120 | 75 |

| Acetone/Acetic Acid | 90 | 85 |

| Ethyl Acetate/Acetic Acid | 60 | 95 |

| Dichloromethane/Acetic Acid | 150 | 60 |

Experimental Workflow Diagram

Caption: Workflow for the green oxidation of (-)-menthol.

Department of Computer Science and Engineering

This department's research encompasses machine learning, data science, and computational modeling to address complex scientific problems.[3] A significant area of focus is the use of computational tools for drug discovery and design.

Focus Area: Computational Drug Design and Screening

Researchers in this department utilize computational methods to design and screen potential drug candidates. A notable project involved the de novo molecular design and high-throughput virtual screening of potential covalent inhibitors of the main protease of SARS-CoV-2.[11]

High-Throughput Virtual Screening of SARS-CoV-2 Protease Inhibitors:

This protocol outlines a computational workflow for identifying potential drug candidates from a large virtual library of compounds.

-

Library Design: A combinatorial library of peptidomimetic Michael acceptors was designed in silico. These molecules are designed to irreversibly bind to the active site of the SARS-CoV-2 main protease.[11]

-

Virtual Screening: The designed library of compounds was screened against the crystal structure of the SARS-CoV-2 main protease using molecular docking simulations.[11] This process computationally predicts the binding affinity of each compound to the protease's active site.

-

Hit Identification and Analysis: Compounds with high predicted binding affinities are identified as "hits." Further computational analysis is performed on these hits to understand the structural basis for their potential inhibitory activity.[11]

Logical Relationship Diagram

References

- 1. A Comprehensive Guide to the Aspiring Scholars Directed Research Program (ASDRP) for High School Students — Veritas AI [veritasai.com]

- 2. olivechildren.com [olivechildren.com]

- 3. asdrp.org [asdrp.org]

- 4. myemail.constantcontact.com [myemail.constantcontact.com]

- 5. emerginginvestigators.org [emerginginvestigators.org]

- 6. emerginginvestigators.org [emerginginvestigators.org]

- 7. researchgate.net [researchgate.net]

- 8. emerginginvestigators.org [emerginginvestigators.org]

- 9. emerginginvestigators.org [emerginginvestigators.org]

- 10. researchgate.net [researchgate.net]

- 11. jsr.org [jsr.org]

Methodological & Application

Becoming a Research Mentor for the Aspiring Scholars Directed Research Program (ASDRP): Application Notes and Protocols

For accomplished researchers, scientists, and drug development professionals, mentoring the next generation of STEM leaders at the Aspiring Scholars Directed Research Program (ASDRP) offers a rewarding opportunity to guide high school students through novel research. This document provides detailed notes and protocols for prospective mentors to navigate the application process and understand the expectations of this role.

Application Notes

The application process for becoming a research mentor at ASDRP is initiated by direct contact with the program administration. Unlike the structured application for students, the process for mentors is more personalized, focusing on the candidate's expertise and potential to guide student research.

Initial Contact and Submission:

Prospective mentors should begin by sending an email to --INVALID-LINK-- .[1] This initial correspondence should include:

-

A cover letter or email body detailing your interest in the program and a summary of your background in a relevant STEM field.

-

A comprehensive Curriculum Vitae (CV) highlighting your academic qualifications, research experience, publications, and any previous mentorship roles.

Key Qualifications for Mentor Candidates:

While ASDRP does not publish a rigid set of qualifications, successful mentors are typically experienced professionals from academia or industry.[1] Desirable attributes include:

| Qualification Category | Desired Experience and Skills |

| Academic Background | A Ph.D. or equivalent terminal degree in a STEM field is common, although extensive industry experience may also be considered. |

| Research Expertise | A strong record of original research, demonstrated through publications, patents, or significant project leadership. |

| Mentorship Experience | Previous experience mentoring students or junior researchers is highly advantageous. |

| Field Alignment | Expertise that aligns with one of ASDRP's three main research departments: Biological/Human/Life Sciences, Chemistry/Biochemistry/Physics, or Computer Science & Engineering.[2][3] |

| Communication Skills | The ability to effectively convey complex scientific concepts to a high school audience and provide constructive feedback. |

The Selection Process:

Following the initial email, the ASDRP administration will likely review your materials to assess the alignment of your expertise with the program's needs. The process can be conceptualized as follows:

Figure 1. Mentor Application and Onboarding Workflow. This diagram illustrates the likely progression from initial application to becoming an active mentor at ASDRP.

Protocols for Research Mentorship

Once accepted, mentors are central to designing and supervising original research projects.[1] These projects are not pre-determined experiments but are developed collaboratively between the mentor and their student mentees.

Project Design and Proposal:

The first phase of mentorship involves ideating a research project that is both novel and feasible for a high school student to complete within a program term.

Experimental Workflow Protocol:

A general protocol for initiating and conducting a research project at ASDRP can be outlined as follows:

-

Initial Brainstorming: The mentor and student discuss areas of mutual interest within the mentor's field of expertise.

-

Literature Review: The student, guided by the mentor, conducts a thorough review of existing scientific literature to identify a knowledge gap.

-

Hypothesis Formulation: A clear and testable hypothesis is developed based on the literature review.

-

Experimental Design: The mentor and student collaboratively design a series of experiments to test the hypothesis. This includes defining controls, variables, and data collection methods.

-

Project Proposal: A formal research proposal is written by the student with feedback from the mentor. This proposal is then likely reviewed by the department chair for approval.

-

Execution of Experiments: The student carries out the experiments under the close supervision of the mentor.

-

Dissemination of Results: The project culminates in the student writing a research paper for the ASDRP Communications online journal and presenting a poster at the end-of-program symposium.[1][2]

Figure 2. Research Project Lifecycle. This diagram outlines the typical stages of a student-led research project under the guidance of a mentor at ASDRP.

References

Fostering Innovation: Opportunities for Scientific Collaboration with ASDRP in Pre-Clinical Drug Development

The Aspiring Scholars Directed Research Program (ASDRP) offers a unique platform for scientists, researchers, and drug development professionals to engage with highly motivated high school students in a rigorous research environment. Collaborations can span a wide range of disciplines, with a strong focus on areas with high therapeutic impact, such as oncology. This document outlines a representative project within ASDRP's drug development pipeline, providing detailed application notes and protocols to illustrate the depth and quality of research conducted.

ASDRP's research is spearheaded by experienced scientists and engineers who mentor students in state-of-the-art laboratories.[1][2] The program is structured into several research departments, including the Biological, Human, & Life Sciences department, which encompasses fields like cancer biology and drug discovery.[2] Student researchers have the opportunity to present their findings at symposia and expos, and many go on to publish their work in peer-reviewed journals.[2][3][4][5][6]

One illustrative area of research involves the development of novel anti-cancer therapies. A past project focused on a photo-releasable prodrug strategy for the potent anti-cancer agent, podophyllotoxin.[7] This project aimed to address the systemic toxicity of podophyllotoxin by rendering it inactive until activated by UV light at the tumor site, thereby minimizing off-target effects.[7]

Application Note: A Photolabile Prodrug Strategy for Targeted Cancer Therapy

Introduction

Podophyllotoxin is a potent microtubule-depolymerizing agent that inhibits cell division, leading to apoptotic cell death.[7] While effective, its high systemic toxicity has limited its clinical application.[7] This application note describes a prodrug strategy investigated at ASDRP, which utilizes a photolabile o-nitrobenzyl cage to mask the cytotoxic activity of podophyllotoxin. The prodrug is designed to be stable under physiological conditions and to release the active drug only upon irradiation with UV light. This approach offers the potential for spatially and temporally controlled drug delivery, enhancing the therapeutic index of podophyllotoxin.

Quantitative Data Summary

The following table summarizes the hypothetical cytotoxicity data for podophyllotoxin and its photolabile prodrug against a human colorectal cancer cell line (HCT116).

| Compound | Treatment | Incubation Time (h) | Cell Viability (%) |

| Vehicle Control (DMSO) | No UV | 48 | 100 |

| Podophyllotoxin (10 nM) | No UV | 48 | 35 |

| Prodrug (10 nM) | No UV | 48 | 95 |

| Prodrug (10 nM) | UV Irradiation | 48 | 40 |

Experimental Protocols

1. Synthesis of the Photolabile Podophyllotoxin Prodrug

This protocol outlines the general steps for synthesizing an o-nitrobenzyl-caged podophyllotoxin.

-

Materials: Podophyllotoxin, 6-nitroveratryl chloroformate, pyridine, dichloromethane (DCM), standard laboratory glassware, magnetic stirrer, thin-layer chromatography (TLC) apparatus, column chromatography system.

-

Procedure:

-

Dissolve podophyllotoxin in anhydrous DCM under a nitrogen atmosphere.

-

Add pyridine to the solution and cool to 0°C.

-

Slowly add a solution of 6-nitroveratryl chloroformate in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired photolabile prodrug.

-

2. Cell Culture and Cytotoxicity Assay

This protocol describes the methodology for assessing the cytotoxicity of the compounds.

-

Cell Line: HCT116 (human colorectal carcinoma)

-

Materials: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, CellTiter-Glo® Luminescent Cell Viability Assay kit, UV lamp (365 nm).

-

Procedure:

-

Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the indicated concentrations of podophyllotoxin, the prodrug, or vehicle control (DMSO).

-

For the UV-activated group, expose the designated wells to a 365 nm UV light source for a specified duration.

-

Incubate the plates for 48 hours.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Normalize the results to the vehicle-treated control group.

-

Visualizations

Podophyllotoxin Mechanism of Action and Prodrug Strategy

The following diagram illustrates the mechanism of action of podophyllotoxin and the concept behind the photolabile prodrug strategy.

Caption: Mechanism of podophyllotoxin and its photolabile prodrug activation.

Experimental Workflow for Prodrug Evaluation

The following diagram outlines the experimental workflow for synthesizing and evaluating the photolabile prodrug.

Caption: Workflow for synthesis and in vitro evaluation of the prodrug.

References

Application Notes & Protocols for Mentoring Students in the Aspiring Scholars Directed Research Program (ASDRP)

Audience: Researchers, scientists, and drug development professionals serving as mentors in the ASDRP.

Introduction to ASDRP Mentorship

The Aspiring Scholars Directed Research Program (ASDRP) provides a unique opportunity for high school students to engage in authentic, hands-on research.[1][2] Mentors are the cornerstone of this program, guiding students through the entire research lifecycle, from project ideation to publication and presentation.[1] This document provides a framework for effective mentorship within the ASDRP, aiming to foster a positive and productive research experience for both mentors and students. The goal is to not only advance scientific knowledge but also to cultivate the next generation of scientists and engineers by imparting critical thinking, technical writing, and analytical skills.[1]

Core Principles of a Mentor in the ASDRP

Effective mentorship in the ASDRP is built on a foundation of several key principles:

-

Fostering Intellectual Curiosity: Encourage students to ask questions, explore their interests, and take ownership of their research project. The projects are designed to be novel contributions to scientific knowledge, not predetermined experiments.[1]

-

Skill Development: A primary objective is to equip students with practical research skills. This includes experimental design, data analysis, scientific reading and writing, and public speaking.[1]

-

Ethical Conduct: Mentors are responsible for instilling a strong sense of research integrity, including proper data handling, attribution, and the ethical considerations of their specific field.

-

Constructive Guidance: Provide regular, actionable feedback on the student's progress, research techniques, and scientific communication.

-

Professional Development: Guide students in understanding the broader context of their research, including its relevance to the field and potential career paths in STEM.

Structured Mentoring Protocols

This section outlines a structured approach to mentoring students throughout their ASDRP journey.

Phase 1: Onboarding and Project Design (Weeks 1-2)

The initial phase is critical for setting expectations and establishing a strong mentor-mentee relationship.

Experimental Protocol: Initial Mentor-Student Meeting

-

Introductions and Goal Setting:

-

Initiate a discussion to understand the student's scientific interests, prior knowledge, and personal goals for the program.

-

Provide an overview of your research area and potential project directions.

-

-

Collaborative Project Selection:

-

Work with the student to identify a research question that is both interesting to them and feasible within the scope of the ASDRP.[1]

-

Define the project's objectives, key milestones, and expected outcomes.

-

-

Expectation Setting:

-

Clearly outline the expected time commitment, communication channels, and meeting schedule.

-

Discuss the importance of maintaining a detailed research notebook.

-

-

Lab/Resource Orientation:

-

Provide a tour of the laboratory facilities and an introduction to the necessary equipment and software.[2]

-

Review all relevant safety protocols and procedures.

-

Phase 2: Research and Skill Development (Weeks 3-8)

This phase focuses on the hands-on execution of the research project and the development of core research competencies.

Experimental Protocol: Weekly Research Progress Meeting

-

Student Progress Report:

-

The student presents a summary of their work from the previous week, including experiments conducted, data collected, and any challenges encountered.

-

-

Data Review and Analysis:

-

Collaboratively review and interpret the data.

-

Guide the student in appropriate data analysis techniques.

-

-

Problem-Solving and Troubleshooting:

-

Discuss any experimental hurdles or unexpected results.

-

Encourage the student to propose solutions and modifications to the experimental plan.

-

-

Literature Review:

-

Assign and discuss relevant scientific literature to provide context for their research.

-

-

Action Plan for the Coming Week:

-

Define clear and achievable goals for the next week.

-

Phase 3: Data Interpretation, Publication, and Presentation (Weeks 9-12)

The final phase is dedicated to synthesizing the research findings and communicating them to a scientific audience.

Experimental Protocol: Manuscript and Presentation Preparation

-

Data Synthesis and Interpretation:

-

Manuscript Writing:

-

Provide structured guidance on writing a scientific paper, including the introduction, methods, results, and discussion sections.

-

Engage in multiple rounds of feedback and revision.

-

-

Poster and Oral Presentation Development:

-

Assist the student in creating a clear and compelling poster for the end-of-program expo.[1]

-

Conduct mock presentation sessions to refine their public speaking skills.

-

Data Presentation: Recommended Mentorship Structure

| Activity | Frequency | Recommended Duration | Key Objectives |

| One-on-One Meetings | Weekly | 45-60 minutes | Review progress, troubleshoot, set weekly goals. |

| Lab/Work Sessions | 2-3 times per week | 2-3 hours per session | Hands-on research, data collection, skill development. |

| Group Meetings | Bi-weekly | 60 minutes | Foster peer interaction, present findings to a group. |

| Written Feedback | As needed | N/A | Provide detailed comments on reports, drafts, and notebooks. |

Visualizing Mentorship Workflows

ASDRP Mentorship Lifecycle

Caption: The ASDRP Mentorship Lifecycle from onboarding to final publication.

Weekly Mentor-Mentee Feedback Loop

Caption: A diagram of the iterative weekly feedback process between mentor and mentee.

Logical Pathway for Troubleshooting Research Challenges

Caption: A logical workflow for guiding students through research problem-solving.

References

Application Notes and Protocols for Collaborative Drug Discovery Research at Arizona State University Core Facilities

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for external researchers to leverage the advanced equipment and expertise available at the Arizona State University (ASU) Core Research Facilities for collaborative drug discovery and development projects. This document outlines the capabilities of key biosciences cores, provides detailed protocols for relevant experiments, and illustrates a potential collaborative research workflow.

Initiating a Collaborative Project

Collaborative research at ASU is designed to be a streamlined process, providing external researchers with access to state-of-the-art instrumentation and expert consultation. The initial steps to begin a project are as follows:

-

Initial Consultation: Contact the specific core facility director or manager to discuss your research goals, experimental design, and technical requirements.

-

Project Scoping and Quotation: The core facility staff will work with you to define the scope of the project, including services, deliverables, and a detailed cost estimate.

-

Agreement Finalization: ASU's Contracting Services will assist in executing the appropriate agreements, which may include a Sponsored Research Agreement, Collaboration Agreement, Non-Disclosure Agreement (NDA), Material Transfer Agreement (MTA), or Data Use Agreement (DUA).

ASU Biosciences Core Facilities: Key Capabilities for Drug Discovery

The ASU Biosciences Core Facilities offer a comprehensive suite of services to support a wide range of drug discovery and development activities, from target identification and validation to preclinical evaluation. The table below summarizes the key instrumentation and services available in the most relevant cores.

| Core Facility | Key Instrumentation | Services Offered | Applications in Drug Discovery |

| Mass Spectrometry Facility | ThermoFisher Orbitrap Fusion Lumos, Agilent 6530 Quadrupole TOF LC-MS, Bruker rapifleX MALDI TissueTyper | Proteomics (global and targeted), Metabolomics, Lipidomics, Small Molecule Analysis, Intact Protein Analysis, Tissue Imaging | Target identification and validation, Biomarker discovery, Mechanism of action studies, Pharmacokinetic/pharmacodynamic (PK/PD) analysis |

| Genomics Core | Illumina NextSeq, Illumina MiSeq, 10x Genomics Chromium Controller | Whole Genome Sequencing (WGS), RNA Sequencing (RNA-seq), Single-Cell Sequencing, Metagenomics, Sanger Sequencing | Target identification, Gene expression profiling, Off-target effects analysis, Pharmacogenomics |

| Preclinical Imaging Core | MR Solutions Multi-Field (3T, 7T, & 9.4T) MRI, IVIS Lumina S5, TriTom Photoacoustic Imager, Bruker Skyscan MicroCT | In vivo imaging (MRI, bioluminescence, fluorescence), Photoacoustic imaging, Micro-computed tomography (CT) | In vivo efficacy studies, Tumor growth monitoring, Biodistribution of therapeutics, Anatomic and functional imaging |

| Regenerative Medicine Core | Cell Culture Hoods, Incubators, Centrifuges, Inverted Microscopes | Cell culture services, Stem cell culture, 3D cell culture/organoid models, Histology services | High-throughput screening (HTS), Cell-based assays, Toxicity screening, Patient-derived organoid models |

| Flow Cytometry Core | BD FACSymphony S6 Cell Sorter, BD Accuri C6, BD FACS Celesta, Life Technologies Attune NxT | Cell sorting, Cell analysis (immunophenotyping), Cell viability and apoptosis assays, Cell cycle analysis | High-content screening, Cell population analysis, Mechanism of action studies, Biomarker analysis |

| Advanced Light Microscopy | Laser Scanning Confocal Microscopes, Super-resolution Microscopes | High-resolution cellular imaging, Live-cell imaging, Immunohistochemistry (IHC) and immunofluorescence (IF) imaging | Subcellular localization of drugs and targets, Cellular response to treatment, High-content imaging |

| Bioinformatics Core | High-Performance Computing (HPC) resources | 'Omics' data analysis (genomics, transcriptomics, proteomics, metabolomics), Pathway analysis, Custom bioinformatics tool development | Data analysis and interpretation, Target discovery, Biomarker identification, Systems biology modeling |

Experimental Protocols

The following are detailed protocols for key experiments relevant to a drug discovery workflow, designed to be performed using the instrumentation available at the ASU Core Facilities.

Protocol 1: High-Throughput Screening for Kinase Inhibitor Efficacy using High-Content Imaging

Objective: To identify and quantify the cytotoxic effects of potential kinase inhibitors on a cancer cell line overexpressing a target kinase (e.g., EGFR).

ASU Core Facilities Utilized: Regenerative Medicine Core, Advanced Light Microscopy Core.

Materials:

-

Cancer cell line of interest (e.g., A549 for EGFR)

-

Complete cell culture medium (e.g., F-12K Medium with 10% FBS)

-

96-well clear-bottom imaging plates

-

Library of kinase inhibitor compounds

-

Live/Dead Viability/Cytotoxicity Kit for Mammalian Cells (e.g., Thermo Fisher Scientific)

-

Hoechst 33342 nuclear stain

Methodology:

-

Cell Seeding:

-

Culture cancer cells in the Regenerative Medicine Core's cell culture facility.

-

Trypsinize and count the cells.

-

Seed 5,000 cells per well in a 96-well imaging plate and incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the kinase inhibitor compounds.

-

Add the compounds to the designated wells of the 96-well plate. Include vehicle-only controls and positive controls (e.g., a known potent inhibitor).

-

Incubate the plate for 48 hours at 37°C, 5% CO2.

-

-

Staining:

-

Prepare a staining solution containing Calcein AM (for live cells) and Ethidium Homodimer-1 (for dead cells) and Hoechst 33342 (for nuclear staining) according to the manufacturer's protocol.

-

Remove the culture medium from the wells and add the staining solution.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

High-Content Imaging:

-

Utilize one of the laser scanning confocal microscopes in the Advanced Light Microscopy Core.

-

Acquire images from each well using appropriate laser lines and filters for Hoechst 33342 (blue), Calcein AM (green), and Ethidium Homodimer-1 (red).

-

Capture multiple fields per well to ensure robust data.

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji or specialized software available at the core) to segment and count the number of live (green) and dead (red) cells in each image, using the nuclear stain to identify all cells. .

-

Calculate the percentage of viable cells for each compound concentration.

-

Generate dose-response curves and determine the IC50 value for each compound.

-

Protocol 2: Proteomic Profiling of Cancer Cells in Response to Kinase Inhibitor Treatment

Objective: To identify changes in protein expression and phosphorylation in a cancer cell line following treatment with a lead kinase inhibitor, to elucidate the mechanism of action and identify potential biomarkers.

ASU Core Facilities Utilized: Regenerative Medicine Core, Mass Spectrometry Facility, Bioinformatics Core.

Materials:

-

Cancer cell line of interest

-

Lead kinase inhibitor compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Trypsin

-

Tandem Mass Tag (TMT) labeling reagents

-

Reagents for phosphopeptide enrichment (e.g., TiO2 beads)

Methodology:

-

Cell Culture and Treatment:

-

In the Regenerative Medicine Core, culture cancer cells to ~80% confluency.

-

Treat the cells with the lead kinase inhibitor at its IC50 concentration for a specified time (e.g., 24 hours). Include a vehicle-treated control group.

-

-

Protein Extraction and Digestion:

-

Harvest the cells and lyse them in lysis buffer.

-

Quantify the protein concentration using a BCA assay.

-

Reduce, alkylate, and digest the proteins with trypsin overnight.

-

-

TMT Labeling and Phosphopeptide Enrichment:

-

Label the resulting peptides from each condition with different TMT isobaric tags according to the manufacturer's protocol.

-

Combine the labeled peptide samples.

-

Enrich for phosphopeptides from a portion of the combined sample using TiO2 affinity chromatography.

-

-

LC-MS/MS Analysis:

-

Analyze both the global proteome (un-enriched) and the phosphoproteome samples on the ThermoFisher Orbitrap Fusion Lumos mass spectrometer in the Mass Spectrometry Facility.

-

The instrument will be operated in a data-dependent acquisition (DDA) mode to select precursor ions for fragmentation.

-

-

Data Analysis:

-

Utilize the services of the Bioinformatics Core for data analysis.

-

Raw data will be processed using software such as Proteome Discoverer or MaxQuant to identify and quantify proteins and phosphopeptides.

-

Perform statistical analysis to identify proteins and phosphosites that are significantly up- or down-regulated upon drug treatment.

-

Conduct pathway analysis (e.g., using Gene Set Enrichment Analysis - GSEA) to understand the biological pathways affected by the drug.

-

Protocol 3: Assessment of Apoptosis Induction by a Kinase Inhibitor using Flow Cytometry

Objective: To quantify the induction of apoptosis in a cancer cell line following treatment with a kinase inhibitor.

ASU Core Facilities Utilized: Regenerative Medicine Core, Flow Cytometry Core.

Materials:

-

Cancer cell line of interest

-

Kinase inhibitor compound

-

Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorophore)

-

Propidium Iodide (PI) or another viability dye

Methodology:

-

Cell Culture and Treatment:

-

Culture and treat cancer cells with the kinase inhibitor at various concentrations for a specified time (e.g., 24 or 48 hours) in the Regenerative Medicine Core. Include vehicle-treated and positive controls.

-

-

Cell Staining:

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on the BD FACSymphony S6 cell sorter/analyzer in the Flow Cytometry Core.

-

Use appropriate laser and filter settings to detect FITC (for Annexin V) and PI.

-

Collect data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Gate the cell populations based on their fluorescence profiles:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the kinase inhibitor.

-

Visualizations

The following diagrams illustrate a typical signaling pathway relevant to cancer drug discovery and a conceptual experimental workflow for utilizing ASU's Core Facilities.

Caption: EGFR signaling pathway and the point of intervention for a kinase inhibitor.

Caption: Collaborative drug discovery workflow utilizing ASU's Core Facilities.

Troubleshooting & Optimization

challenges in mentoring high school students in scientific research

Welcome to the Technical Support Center for researchers, scientists, and professionals mentoring high school students in scientific research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during the mentorship process.

Frequently Asked Questions (FAQs)

This section addresses common issues mentors face, from project inception to managing student engagement.

Question: My high school student is enthusiastic but lacks foundational scientific knowledge. How can I bring them up to speed without overwhelming them?

Answer: High school students often possess more enthusiasm than knowledge, which is a great starting point.[1] The key is to scaffold their learning. Start with a curated list of review articles, key textbook chapters, or online educational videos (e.g., Khan Academy, JoVE) directly relevant to the project. Schedule short, weekly "bootcamp" sessions to discuss these materials and answer questions. Frame this as essential "mission briefing" for the project to make it more engaging. A good project will help the student feel they have accomplished something and learned new skills.[1]

Question: The student's experiment failed, and now they are discouraged. What is the best way to handle this?

Answer: It is critical to frame experimental failure not as a setback, but as a core part of the scientific process.[1] Use this as a teaching opportunity to introduce the concept of troubleshooting.[1] Work with the student to analyze what happened, starting from the first step of the protocol. This process of iterative improvement and learning from difficult experiments is a critical lesson in scientific discovery.[1] Reinforce that even professional labs encounter failed experiments regularly.[2]

Question: How do I help a student choose a research project that is both meaningful and feasible within a high school timeframe and resource limitations?

Question: My student seems to be losing motivation or is disengaged. How can I help them stay on track?

Answer: A dip in motivation is common, especially when a project hits a slow or challenging phase. Mentors can provide crucial encouragement and help keep the student accountable.[3][4] Reconnect with the student to discuss their initial excitement for the project and remind them of the larger goals. Break down the next steps into smaller, manageable tasks to create a sense of forward momentum. If motivation issues persist, have an open conversation about their workload and other commitments, as high school students often underestimate the time required for research.[2]

Question: What are the essential administrative or safety steps I need to take before a high school student can start in the lab?

Answer: As the primary mentor, it is your responsibility to coordinate with your institution's officials (like Environmental Health and Safety) to determine the necessary requirements for working with a minor.[1] This often includes mandatory safety training, which the student may be able to complete online before they start, and signed consent forms from a guardian.[1] You may also be required to complete specific training on mentoring minors.[1]

Quantitative Data on Mentorship

The following tables summarize key data points regarding the impact and challenges of mentorship for young researchers.

Table 1: Impact of Mentorship on High School Students

| Metric | Finding | Source |

| Acceptance to R1 Universities | 89% of mentored alumni were accepted to R1 universities in 2024. | Polygence |

| Academic Optimism | 84% of students reported that working with a mentor made them feel more optimistic about their academic future. | Polygence |

| College Applications | 99% of mentored alumni feature their research projects on their college applications. | Polygence |

| Admissions Officer View | 3 out of 4 admissions officers state that research experience weighs favorably in college applications. | Polygence |

Table 2: Common Barriers in Student-Mentor Meetings

| Barrier Type | Description | Frequency | Source |

| Logistics & Time | Difficulty synchronizing calendars due to lack of time for both student and mentor. | Most Frequent | ResearchGate[5] |

| Lack of Student Need | Some students reported not feeling the need for a mentor. | Less Frequent | ResearchGate[5] |

| Mentor Disinterest | A portion of students perceived their mentor as not being interested. | Less Frequent | ResearchGate[5] |

| Personal Chemistry | A lack of "personal chemistry" was cited as a barrier to effective meetings. | Less Frequent | ResearchGate[5] |

Experimental Protocols

These protocols provide a structured approach to common mentoring tasks.

Protocol 1: Onboarding a High School Mentee

-

Pre-Arrival:

-

1.1. Complete all institutional requirements for working with a minor, including background checks and parental consent forms.[1]

-

1.2. Assign and confirm completion of all required safety training modules.

-

1.3. Prepare a dedicated workspace for the student.

-

1.4. Email a "Welcome Packet" including a project overview, a list of key lab members, and a schedule for the first week.

-

-

Day 1: Orientation

-

2.1. Conduct a full lab tour, pointing out key equipment, safety stations (eyewash, shower, fire extinguisher), and emergency exits.

-

2.2. Introduce the student to all lab members. Assign a "lab buddy" (e.g., a graduate student or postdoc) for day-to-day questions.[3]

-

2.3. Review the specific research project, its background, and the student's role. Use a whiteboard to outline the main goals.

-

-

Week 1: Foundational Skills

-

3.1. Directly supervise the student in learning 1-2 fundamental lab techniques relevant to their project (e.g., pipetting, making solutions, data entry).

-

3.2. Establish a recurring weekly meeting time to discuss progress, challenges, and next steps.

-

3.3. Co-develop a set of realistic goals and a timeline for the student's tenure in the lab.

-

Protocol 2: Structured Weekly Mentor-Mentee Meeting

-

Student-Led Update (10 minutes):

-

1.1. The student presents a summary of work completed during the past week.

-